Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrimidine derivatives, including lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the conversion of the imidazo[1,5-a]pyrimidine core into other derivatives .
Industrial Production Methods
Industrial production methods for these compounds are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antibacterial and anticancer properties.
Imidazo[1,5-a]pyridine: Used in the development of materials with unique optical and electronic properties.
Properties
Molecular Formula |
C7H3BrLiN3O2 |
---|---|
Molecular Weight |
248.0 g/mol |
IUPAC Name |
lithium;3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H4BrN3O2.Li/c8-4-1-9-5-2-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
KBZXYMPNDIFDQY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C2N=CC(=CN2C(=N1)C(=O)[O-])Br |
Origin of Product |
United States |
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